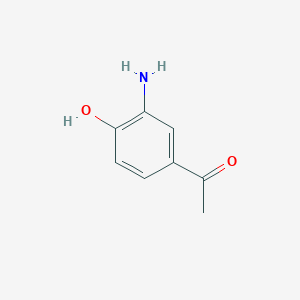![molecular formula C8H15N B1314372 Bicyclo[3.2.1]octan-3-amine CAS No. 736867-32-6](/img/structure/B1314372.png)
Bicyclo[3.2.1]octan-3-amine
Übersicht
Beschreibung
“Bicyclo[3.2.1]octan-3-amine” is a chemical compound with the molecular weight of 161.67 . It is also known as “(1R,5S)-bicyclo [3.2.1]octan-3-amine hydrochloride” and has the InChI code "1S/C8H15N.ClH/c9-8-4-6-1-2-7 (3-6)5-8;/h6-8H,1-5,9H2;1H" .
Synthesis Analysis
The synthesis of “Bicyclo[3.2.1]octan-3-amine” involves the reaction of furfural with secondary amines and isopropyl cyanoacetate . This reaction leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates .Molecular Structure Analysis
The molecular structure of “Bicyclo[3.2.1]octan-3-amine” contains a total of 25 bonds . There are 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The reaction of furfural with secondary amines and isopropyl cyanoacetate leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates . The structures of the products were confirmed by NMR and X-ray analysis .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
Bicyclo[3.2.1]octan-3-amine: derivatives have been found to be attractive to researchers for use in asymmetric catalysis . This application is crucial for the production of chiral molecules, which are important in the pharmaceutical industry for their bioactivity .
Anticancer Chemotherapeutics
The bicyclic structure has been explored for its potential as anticancer chemotherapeutics . Its unique chemical properties allow it to interact with biological targets, which could lead to the development of new cancer treatments .
Ion Receptors
Due to its structural complexity, Bicyclo[3.2.1]octan-3-amine and its derivatives can act as ion receptors . This application is significant in the field of biochemical sensors and molecular recognition .
Metallocycles Construction
Researchers have utilized this compound in the construction of metallocycles . These cyclic metal-containing structures have applications in materials science and catalysis .
Molecular Tweezers
The bicyclic compound has been used to create molecular tweezers , which are supramolecular structures that can bind selectively to other molecules, making them useful in studying molecular interactions and in the development of nanotechnology .
Synthesis of Natural Products
The Bicyclo[3.2.1]octan-3-amine framework is present in many natural products with significant biological activities. Its synthesis is therefore critical in the field of natural product chemistry, particularly for compounds with antinociceptive, antibacterial, and antithrombotic properties .
Tropane Alkaloids Synthesis
This compound’s scaffold is central to the family of tropane alkaloids , which display a wide array of biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted considerable attention .
High Strain Energy Molecules
Due to its high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize. However, there have been successful syntheses of natural products with such ring systems, highlighting the versatility of the bicyclic structure in synthetic chemistry .
Wirkmechanismus
Target of Action
Bicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocycle . These types of compounds are known for their bioactive properties and are particularly interesting from a pharmaceutical point of view
Mode of Action
The mode of action of Bicyclo[32Nitrogen-containing heterocycles like bicyclo[321]octan-3-amine are known to interact with various biological targets due to their unique structure .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[32Nitrogen-containing heterocycles are known to be involved in a variety of biochemical pathways due to their bioactive properties .
Result of Action
The specific molecular and cellular effects of Bicyclo[32Nitrogen-containing heterocycles are known for their bioactive properties, suggesting that they may have significant effects at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
bicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYGEIZENRQYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536346 | |
| Record name | Bicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736867-32-6 | |
| Record name | Bicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)


